molecular formula C14H14ClN3O B2588021 4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide CAS No. 318949-29-0

4-chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2588021
CAS RN: 318949-29-0
M. Wt: 275.74
InChI Key: BLLRBQTXVYGFRK-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CMPP) is a pyrazole derivative that has been used in a variety of scientific research applications. CMPP has been found to possess a wide range of biochemical and physiological effects, and has been used as a tool for studying various biological processes.

Scientific Research Applications

Synthesis and Characterization

Research into pyrazole derivatives often focuses on synthesizing novel compounds with potential biological activities. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their synthesis, characterization, and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the synthetic versatility and potential therapeutic applications of such compounds (Hassan, Hafez, & Osman, 2014).

Biological Activities

The potential biological activities of pyrazole derivatives have been a significant focus of research. For example, Zítko et al. (2013) studied the synthesis and antimycobacterial activity of 5-Chloro-N-phenylpyrazine-2-carboxamides against Mycobacterium tuberculosis, demonstrating significant in vitro activity and highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Zítko et al., 2013).

Chemical Properties and Reactions

Studies on pyrazole derivatives often investigate their chemical properties and reactions to develop new synthetic methodologies. For example, Bondarenko et al. (2015) explored the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, leading to the synthesis of novel pyrazol-5-amines and oxazolium perchlorates, thus contributing to the synthetic chemistry of pyrazole derivatives (Bondarenko et al., 2015).

Structural Analysis

The crystal structure analysis of related compounds, such as the work by Jasinski et al. (2012) on pyrazoline derivatives, provides critical insights into the molecular and crystallographic characteristics that can influence the biological activities and chemical reactivity of these compounds (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

properties

IUPAC Name

4-chloro-N-cyclopropyl-2-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-2-6-11(7-3-9)18-13(12(15)8-16-18)14(19)17-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLRBQTXVYGFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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